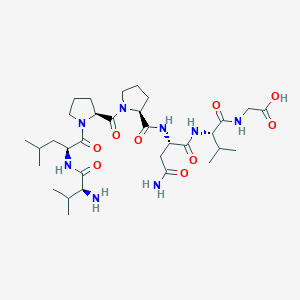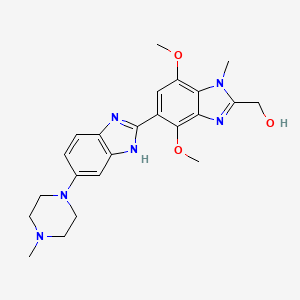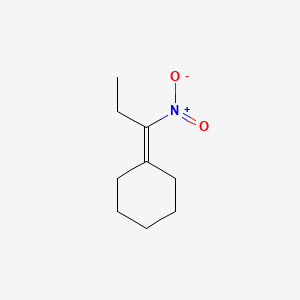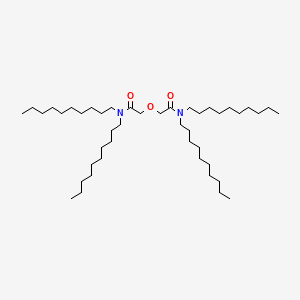
2,2'-Oxybis(N,N-didecylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(N,N-didecylacetamide) is an organic compound with the molecular formula C24H48N2O3. It is known for its unique structure, which includes two decylacetamide groups connected by an oxygen atom. This compound is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N,N-didecylacetamide) typically involves the reaction of decylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N,N-didecylacetamide) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Oxybis(N,N-didecylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the decyl groups are replaced by other alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
2,2’-Oxybis(N,N-didecylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, emulsifiers, and as a dispersing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybis(N,N-didecylacetamide) involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
2,2’-Oxybis(N-dodecylacetamide): Similar structure but with dodecyl groups instead of decyl groups.
2,2’-Oxybis(N,N-dioctylacetamide): Contains octyl groups instead of decyl groups.
Uniqueness: 2,2’-Oxybis(N,N-didecylacetamide) is unique due to its specific decyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and amphiphilic characteristics.
Propriétés
Numéro CAS |
199805-27-1 |
|---|---|
Formule moléculaire |
C44H88N2O3 |
Poids moléculaire |
693.2 g/mol |
Nom IUPAC |
N,N-didecyl-2-[2-(didecylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C44H88N2O3/c1-5-9-13-17-21-25-29-33-37-45(38-34-30-26-22-18-14-10-6-2)43(47)41-49-42-44(48)46(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-42H2,1-4H3 |
Clé InChI |
LYKKRABYZCPCGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


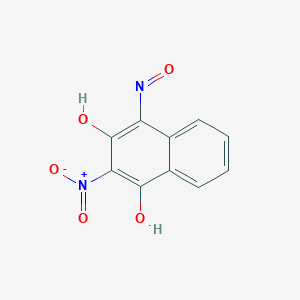
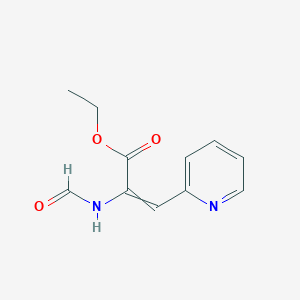
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
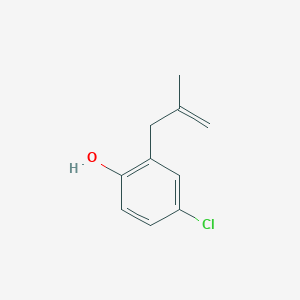
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
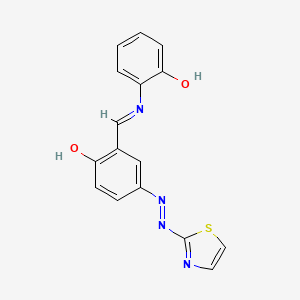
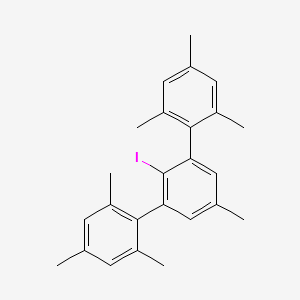
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
